REACTION_SMILES
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[C:13]([O:14][CH2:15][CH3:16])([O:17][CH2:19][CH3:20])=[O:18].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[F:3][c:4]1[cH:5][cH:6][c:7]([CH2:10][C:11]#[N:12])[cH:8][cH:9]1.[H-:1].[Na+:2]>>[F:3][c:4]1[cH:5][cH:6][c:7]([CH:10]([C:11]#[N:12])[C:13]([O:14][CH2:15][CH3:16])=[O:17])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |